molecular formula C22H38N6O8 B12536002 L-Leucyl-L-prolyl-L-glutaminyl-L-seryl-L-alanine CAS No. 821772-85-4

L-Leucyl-L-prolyl-L-glutaminyl-L-seryl-L-alanine

Cat. No.: B12536002
CAS No.: 821772-85-4
M. Wt: 514.6 g/mol
InChI Key: IOQDESIZZYULQX-QXKUPLGCSA-N
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Description

L-Leucyl-L-prolyl-L-glutaminyl-L-seryl-L-alanine is a peptide compound composed of five amino acids: leucine, proline, glutamine, serine, and alanine. Peptides like this one play crucial roles in various biological processes and have significant applications in scientific research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of L-Leucyl-L-prolyl-L-glutaminyl-L-seryl-L-alanine typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes:

    Coupling Reaction: Each amino acid is activated using reagents like HBTU or DIC and then coupled to the resin-bound peptide.

    Deprotection: The protecting groups on the amino acids are removed using TFA (trifluoroacetic acid) to expose the reactive sites for the next coupling step.

    Cleavage: The completed peptide is cleaved from the resin using a cleavage cocktail, often containing TFA, water, and scavengers like TIS (triisopropylsilane).

Industrial Production Methods

Industrial production of peptides like this compound often employs automated peptide synthesizers, which streamline the SPPS process. These machines can handle multiple synthesis cycles, ensuring high purity and yield of the final product.

Chemical Reactions Analysis

Types of Reactions

L-Leucyl-L-prolyl-L-glutaminyl-L-seryl-L-alanine can undergo various chemical reactions, including:

    Hydrolysis: Breaking down the peptide bonds using water and enzymes like proteases.

    Oxidation: Oxidizing agents like hydrogen peroxide can modify the side chains of amino acids, particularly those containing sulfur or aromatic groups.

    Reduction: Reducing agents like DTT (dithiothreitol) can reduce disulfide bonds if present in the peptide structure.

Common Reagents and Conditions

    Hydrolysis: Enzymatic hydrolysis using proteases at physiological pH and temperature.

    Oxidation: Hydrogen peroxide or other oxidizing agents under controlled conditions.

    Reduction: DTT or TCEP (tris(2-carboxyethyl)phosphine) in aqueous buffers.

Major Products Formed

    Hydrolysis: Individual amino acids or smaller peptide fragments.

    Oxidation: Modified peptides with oxidized side chains.

    Reduction: Peptides with reduced disulfide bonds, if applicable.

Scientific Research Applications

L-Leucyl-L-prolyl-L-glutaminyl-L-seryl-L-alanine has diverse applications in scientific research:

    Chemistry: Used as a model peptide for studying peptide synthesis and reactions.

    Biology: Investigated for its role in protein-protein interactions and cellular signaling pathways.

    Medicine: Explored for potential therapeutic applications, including drug delivery and as a biomarker for certain diseases.

    Industry: Utilized in the development of peptide-based materials and as a standard in analytical techniques.

Mechanism of Action

The mechanism of action of L-Leucyl-L-prolyl-L-glutaminyl-L-seryl-L-alanine depends on its specific biological context. Generally, peptides exert their effects by binding to specific receptors or interacting with other proteins, thereby modulating signaling pathways and cellular functions. The molecular targets and pathways involved can vary widely based on the peptide’s structure and the biological system in which it is studied.

Comparison with Similar Compounds

Similar Compounds

    L-Leucyl-L-prolyl-L-glutaminyl-L-serylglycine: Similar structure but with glycine instead of alanine.

    Cyclo(L-leucyl-L-prolyl): A cyclic dipeptide with different structural properties.

    L-α-glutamylglycyl-L-threonyl-L-phenylalanyl-L-threonyl-L-seryl-L-α-aspartyl-L-valyl-L-seryl-L-seryl-L-tyrosyl-L-leucyl-L-α-glutamylglycyl-L-glutaminyl-L-alanyl-L-alanyl-L-lysyl-L-α-glutamyl-L-phenylalanyl-L-isoleucyl-L-alanyl-L-tryptophyl-L-leucyl-L-valyl-L-arginylglycyl-L-arginyl: A more complex peptide with additional amino acids.

Uniqueness

L-Leucyl-L-prolyl-L-glutaminyl-L-seryl-L-alanine is unique due to its specific sequence and the combination of amino acids, which confer distinct chemical and biological properties. Its structure allows for specific interactions with biological targets, making it valuable for research and potential therapeutic applications.

Properties

CAS No.

821772-85-4

Molecular Formula

C22H38N6O8

Molecular Weight

514.6 g/mol

IUPAC Name

(2S)-2-[[(2S)-2-[[(2S)-5-amino-2-[[(2S)-1-[(2S)-2-amino-4-methylpentanoyl]pyrrolidine-2-carbonyl]amino]-5-oxopentanoyl]amino]-3-hydroxypropanoyl]amino]propanoic acid

InChI

InChI=1S/C22H38N6O8/c1-11(2)9-13(23)21(34)28-8-4-5-16(28)20(33)26-14(6-7-17(24)30)18(31)27-15(10-29)19(32)25-12(3)22(35)36/h11-16,29H,4-10,23H2,1-3H3,(H2,24,30)(H,25,32)(H,26,33)(H,27,31)(H,35,36)/t12-,13-,14-,15-,16-/m0/s1

InChI Key

IOQDESIZZYULQX-QXKUPLGCSA-N

Isomeric SMILES

C[C@@H](C(=O)O)NC(=O)[C@H](CO)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@@H]1CCCN1C(=O)[C@H](CC(C)C)N

Canonical SMILES

CC(C)CC(C(=O)N1CCCC1C(=O)NC(CCC(=O)N)C(=O)NC(CO)C(=O)NC(C)C(=O)O)N

Origin of Product

United States

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